Lipophilicity (LogP) Advantage Over the 4‑Bromo and Unsubstituted N‑Ethyl Analogs
The predicted LogP of 4‑chloro‑N‑ethylbenzenesulfonamide (1.64) is 0.11 units lower than that of the 4‑bromo analog (LogP 1.75) and 0.48 units higher than that of the unsubstituted N‑ethylbenzenesulfonamide (LogP 1.16) . In drug‑discovery programs guided by Lipinski’s Rule of Five, a LogP difference of 0.48 often shifts the balance between adequate solubility and acceptable permeability. The chloro derivative thus occupies a middle ground that avoids the excessive lipophilicity of the bromo compound while providing better membrane partitioning than the des‑chloro parent.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.6382 |
| Comparator Or Baseline | 4‑Bromo‑N‑ethylbenzenesulfonamide LogP = 1.7473 ; N‑Ethylbenzenesulfonamide LogP = 1.1598 |
| Quantified Difference | ΔLogP (Cl vs Br) = –0.1091; ΔLogP (Cl vs H) = +0.4784 |
| Conditions | Computational prediction (fragmental method) as reported by Chemscene and Fluorochem; no experimental logP data available. |
Why This Matters
A LogP shift of ~0.5 log units is known to alter permeability and solubility profiles sufficiently to impact oral bioavailability; procurement of the correct analog avoids late‑stage ADME failure.
